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molecular formula C13H19N3O B1284535 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 150784-50-2

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No. B1284535
M. Wt: 233.31 g/mol
InChI Key: AJGWCRWPCTVETH-UHFFFAOYSA-N
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Patent
US08178557B2

Procedure details

4-(4-Methylpiperazin-1-yl)carbonylmethylaniline (596 mg, 2.55 mmol) was treated in anhydrous THF (20 mL) under nitrogen with lithium aluminum hydride (291 mg, 2.67 mmol) overnight. The reaction was quenched with water (3×0.29 mL), 15% sodium hydroxide (3×0.29 mL) and again water (3×0.29 mL). The resulting precipitate was removed by filtration. Evaporation of the filtrate afforded the title compound as an orange oil, 380 mg.
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([CH2:10][C:11]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=2)=O)[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:10][C:11]2[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
596 mg
Type
reactant
Smiles
CN1CCN(CC1)C(=O)CC1=CC=C(N)C=C1
Name
Quantity
291 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (3×0.29 mL), 15% sodium hydroxide (3×0.29 mL) and again water (3×0.29 mL)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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